Cas no 29213-16-9 (N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine)
N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine Chemical and Physical Properties
Names and Identifiers
-
- Imidodicarbonimidicdiamide, N-(2,6-dimethylphenyl)-
- 1-(2,6-xylyl)biguanide
- <2,6-Dimethyl-phenyl>-biguanid
- 1-(2,6-Dimethylphenyl)-biguanid
- 1-(2,6-dimethyl-phenyl)-biguanide
- N1-(2,6-Dimethylphenyl)biguanide
- 1-(diaminomethylidene)-2-(2,6-dimethylphenyl)guanidine
- N-(2,6-Dimethylphenyl)triimidodicarbonic diamide
- NS00051386
- 29213-16-9
- Maybridge1_005872
- SCHEMBL1740895
- DTXSID90951810
- LS-08729
- CS-0336015
- N-(diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine
- 1-[(DIAMINOMETHYLIDENE)AMINO]-N-(2,6-DIMETHYLPHENYL)METHANIMIDAMIDE
- EINECS 249-514-9
- n-(2,6-dimethylphenyl)imidodicarbonimidic diamide
- AKOS015998421
- HMS558C20
- CCG-657
- N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine
-
- Inchi: 1S/C10H15N5/c1-6-4-3-5-7(2)8(6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15)
- InChI Key: HPDCRAOWFOIELP-UHFFFAOYSA-N
- SMILES: N(=C(/N)\N=C(/N)\N)\C1C(C)=CC=CC=1C
Computed Properties
- Exact Mass: 205.13300
- Monoisotopic Mass: 205.13274550g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 103Ų
Experimental Properties
- PSA: 97.78000
- LogP: 2.49680
N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N271030-500mg |
N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine |
29213-16-9 | 500mg |
$ 235.00 | 2022-06-03 | ||
| TRC | N271030-1000mg |
N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine |
29213-16-9 | 1g |
$ 390.00 | 2022-06-03 | ||
| TRC | N271030-2000mg |
N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine |
29213-16-9 | 2g |
$ 615.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406685-1g |
N-(2,6-Dimethylphenyl)imidodicarbonimidic diamide |
29213-16-9 | 95% | 1g |
¥1620.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406685-5g |
N-(2,6-Dimethylphenyl)imidodicarbonimidic diamide |
29213-16-9 | 95% | 5g |
¥3964.00 | 2024-08-03 | |
| A2B Chem LLC | AF66031-500mg |
N-(Diaminomethylene)-n'-(2,6-dimethylphenyl)guanidine |
29213-16-9 | >95% | 500mg |
$384.00 | 2024-04-20 | |
| A2B Chem LLC | AF66031-1g |
N-(Diaminomethylene)-n'-(2,6-dimethylphenyl)guanidine |
29213-16-9 | >95% | 1g |
$405.00 | 2024-04-20 | |
| A2B Chem LLC | AF66031-5g |
N-(Diaminomethylene)-n'-(2,6-dimethylphenyl)guanidine |
29213-16-9 | >95% | 5g |
$620.00 | 2024-04-20 | |
| A2B Chem LLC | AF66031-10g |
N-(Diaminomethylene)-n'-(2,6-dimethylphenyl)guanidine |
29213-16-9 | >95% | 10g |
$884.00 | 2024-04-20 | |
| A2B Chem LLC | AF66031-25g |
N-(Diaminomethylene)-n'-(2,6-dimethylphenyl)guanidine |
29213-16-9 | >95% | 25g |
$1516.00 | 2024-04-20 |
N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine
Introduction to N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine (CAS No. 29213-16-9)
N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine, a compound with the chemical formula C8H12N4, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 29213-16-9, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a diaminomethylene group and a 2,6-dimethylphenyl moiety makes it a versatile intermediate in the synthesis of various pharmacologically active agents.
The structural framework of N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine consists of a central guanidine core, which is flanked by two distinct functional groups. The diaminomethylene moiety introduces a highly reactive amine functionality, while the 2,6-dimethylphenyl group provides steric and electronic modulation. This combination makes the compound an attractive candidate for further derivatization and functionalization, enabling the creation of novel compounds with tailored biological activities.
In recent years, there has been a growing interest in the development of new therapeutic agents that target complex biological pathways. N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine has emerged as a key intermediate in the synthesis of molecules that exhibit inhibitory effects on various enzymes and receptors. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The reactivity of the diaminomethylene group allows for facile conjugation with other pharmacophores, enhancing the potential for drug design.
The 2,6-dimethylphenyl group in N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine contributes to the compound's solubility and bioavailability, making it a suitable candidate for oral administration. Additionally, this group can be modified to introduce specific electronic properties, thereby influencing the binding affinity and selectivity of the resulting drug candidates. The combination of these features has positioned this compound as a valuable building block in medicinal chemistry.
Recent advancements in computational chemistry have further highlighted the potential of N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine as a scaffold for drug discovery. Molecular modeling studies have demonstrated that derivatives of this compound can effectively interact with target proteins through multiple binding modes. This flexibility in binding interactions is crucial for developing drugs with high efficacy and low toxicity. Moreover, computational techniques have been used to predict the metabolic stability and pharmacokinetic properties of these derivatives, providing valuable insights into their potential as therapeutic agents.
The synthesis of N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the diaminomethylene group typically involves condensation reactions with appropriate aldehydes or ketones, while the attachment of the 2,6-dimethylphenyl group often employs palladium-catalyzed cross-coupling reactions. These synthetic strategies have been optimized to ensure high yields and purity, making it feasible for large-scale production.
In conclusion, N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine (CAS No. 29213-16-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an excellent intermediate for synthesizing novel therapeutic agents. The ongoing research in this area continues to uncover new applications and derivatives of this compound, further solidifying its importance in medicinal chemistry.
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